Cas no 2228187-35-5 (1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol)

1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol
- 1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol
- 2228187-35-5
- EN300-1977100
-
- インチ: 1S/C10H11Cl2NO/c1-6(14)10(2-3-10)9-7(11)4-13-5-8(9)12/h4-6,14H,2-3H2,1H3
- InChIKey: MKGUTFINDJLTRM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=C(C=1C1(C(C)O)CC1)Cl
計算された属性
- せいみつぶんしりょう: 231.0217694g/mol
- どういたいしつりょう: 231.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 33.1Ų
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977100-5.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 5g |
$3894.0 | 2023-05-31 | ||
Enamine | EN300-1977100-0.25g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1977100-2.5g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1977100-1.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 1g |
$1343.0 | 2023-05-31 | ||
Enamine | EN300-1977100-10.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 10g |
$5774.0 | 2023-05-31 | ||
Enamine | EN300-1977100-10g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1977100-1g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1977100-0.1g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1977100-0.05g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1977100-0.5g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.5g |
$1289.0 | 2023-09-16 |
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2228187-35-5 and Product Name: 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol
The compound identified by the CAS number 2228187-35-5 and the product name 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of both a cyclopropyl and a dichloropyridine moiety in its molecular structure suggests a high degree of functional diversity, which is often exploited in the design of novel therapeutic agents.
Recent research in the domain of medicinal chemistry has highlighted the importance of structural motifs such as the cyclopropyl group, which is known for its ability to enhance metabolic stability and binding affinity. The dichloropyridine ring, on the other hand, introduces electrophilic centers that can participate in various chemical reactions, making it a versatile scaffold for further derivatization. The compound in question, 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol, has been synthesized with the aim of exploring its pharmacological properties and evaluating its suitability for use in drug development.
In the context of current pharmaceutical research, this compound is of particular interest due to its potential as a lead molecule for the development of new treatments. The combination of a cyclopropyl group with a dichloropyridine moiety has been observed to confer unique pharmacokinetic and pharmacodynamic characteristics. These features are critical for optimizing drug candidates, as they can influence factors such as bioavailability, target specificity, and overall therapeutic efficacy.
One of the key areas where this compound shows promise is in the treatment of inflammatory and immunological disorders. Studies have demonstrated that certain derivatives of pyridine exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The structural features of 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol suggest that it may interact with similar targets, potentially offering a new therapeutic approach for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Additionally, the compound's potential application in oncology is under investigation. Preliminary studies indicate that pyridine-based molecules can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The presence of both chlorine atoms in the dichloropyridine ring may enhance its ability to bind to these targets, making it a promising candidate for further development as an anticancer agent. Researchers are currently exploring its activity against various cancer types and assessing its potential as a single-agent or combination therapy.
The synthesis of 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired molecular framework. These approaches not only facilitate the preparation of complex molecules but also allow for the introduction of specific functional groups that can be tailored for optimal biological activity.
In terms of analytical characterization, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to confirm the structure of the compound. These methods provide detailed information about the molecular connectivity and conformational preferences, which are essential for understanding its behavior in biological systems. Additionally, computational studies have been conducted to predict potential binding modes and interactions with biological targets.
The pharmacokinetic profile of 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol is another critical aspect that has been thoroughly evaluated. In vitro studies have assessed its solubility, stability, and metabolic degradation pathways under various conditions. These data are crucial for predicting how the compound will behave within the human body and for designing appropriate dosing regimens. Furthermore, preclinical studies in animal models have provided insights into its distribution, excretion, and potential toxicity profiles.
As part of ongoing research efforts, collaborations between academic institutions and pharmaceutical companies are playing a vital role in advancing the development of this compound. By leveraging expertise in synthetic chemistry, medicinal chemistry, and drug discovery technologies, these partnerships aim to accelerate the translation of laboratory findings into clinical applications. The ultimate goal is to bring safe and effective treatments to patients who suffer from conditions that are currently difficult to manage.
The future prospects for 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol are promising given its unique structural features and potential biological activities. Continued research will focus on optimizing its chemical properties further while exploring new therapeutic indications. Innovations in drug delivery systems may also enhance its clinical utility by improving bioavailability or targeting specific tissues or organs.
In conclusion, 2228187–35–5and 1–(3 , 5 –dichloro py ridin –4 – yl ) cyc lo prop yle thane – 1 – ol represent an exciting development in pharmaceutical chemistry with significant implications for human health . Their structural complexity , functional diversity , an d demonstrated p harmacological p otential make them valuable candidates f or furthe r stu dies an d clinical app lications . As resea rch co ntinu es t o e xpl ore th eir p ote ntial , th ey hold th e promise o f beco ming n ew t hera pies f or a varie ty o f disea ses .
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